molecular formula C15H18N2O3 B1404442 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 1415719-08-2

3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No. B1404442
M. Wt: 274.31 g/mol
InChI Key: QATLTGNYAGNVSK-UHFFFAOYSA-N
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Description

The compound “3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione” is a chemical compound that has gained significant interest in scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

There are several methods for the preparation of pyrrolidine-2,5-dione analogs . The synthesis of some pyrrolidine-2,5-dione derivatives involves the reaction between maleic anhydride and aromatic amines . The protocols used for the synthesis of pyrrolidine-2,5-dione analogs do not require special conditions .


Molecular Structure Analysis

The molecular formula of the compound is C15H18N2O3. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .

Scientific Research Applications

    Carbonic Anhydrase Inhibition

    • Results : The study revealed insights into the potential use of this compound as a CA inhibitor .

    Asymmetric Synthesis of Pyrrolidines

    • Results : High diastereo- and enantioselectivities were achieved in the synthesis of pyrrolidines .

properties

IUPAC Name

3-(cyclopropylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-20-12-6-4-11(5-7-12)17-14(18)8-13(15(17)19)16-9-10-2-3-10/h4-7,10,13,16H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATLTGNYAGNVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151332
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

CAS RN

1415719-08-2
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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